2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile
Description
Properties
IUPAC Name |
2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS/c1-2-3-7-6-8(16)12-9-13-14-10(15(7)9)17-5-4-11/h6H,2-3,5H2,1H3,(H,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQMCFNJCZRWEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-propyl-1H-1,2,4-triazole-3-thiol with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the triazolopyrimidine core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrile carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Studied for its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile is not fully understood but is believed to involve interactions with specific molecular targets. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the triazolopyrimidine core suggests that it may interfere with nucleic acid synthesis or function, making it a candidate for antiviral or anticancer research .
Comparison with Similar Compounds
Structural Analogues from the [1,2,4]Triazolo[4,3-a]Pyrimidine Family
The following table summarizes key structural and synthetic differences:
Physicochemical Properties
While specific data (e.g., logP, solubility) for the target compound is unavailable, trends can be inferred:
- Polarity: The cyano and thioether groups increase polarity compared to ethyl- or aryl-substituted analogues.
- Steric Effects : The propyl group at position 5 reduces steric hindrance relative to cyclopentyl or tetrahydro-pyran groups in patent compounds .
Research Findings and Trends
- Synthetic Efficiency : Ultrasound-assisted synthesis (as in ) could be adapted for the target compound to improve yield and reduce reaction time.
- Pharmacological Potential: Patent derivatives highlight a shift toward fused-ring systems for targeted therapies, suggesting the target compound may require functionalization (e.g., fluorination) to enhance bioactivity.
- Stability : Thioacetonitrile moieties are prone to hydrolysis under basic conditions, necessitating stabilization strategies (e.g., prodrug formulations).
Biological Activity
The compound 2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 351.4 g/mol. The structure features a triazolo-pyrimidine core linked to a thioether group and an acetonitrile moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁N₅O₃S |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 895005-17-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression. It is hypothesized to inhibit key signaling pathways associated with tumor growth and survival:
- Inhibition of Kinases : The compound may inhibit various kinases such as ERK and AKT, leading to reduced phosphorylation levels and subsequent apoptosis in cancer cells .
- Cell Cycle Arrest : Studies suggest that it induces G2/M phase arrest in cancer cells, disrupting normal cell division processes .
- Apoptosis Induction : The compound has been shown to regulate apoptosis-related proteins, promoting programmed cell death in malignant cells .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of compounds similar to or derived from the triazolo-pyrimidine framework. For instance:
- Cell Lines Tested : The compound's efficacy was assessed against several human cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and MGC-803 (gastric cancer).
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 3.91 | Inhibition of tubulin polymerization |
| HCT116 | 0.53 | Induction of apoptosis and cell cycle arrest |
| MGC-803 | 0.58 | Suppression of ERK signaling pathway |
Case Studies
- Study on ERK Signaling Pathway : A study demonstrated that derivatives similar to the compound significantly inhibited the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2 and c-Raf in MGC-803 cells . This inhibition correlated with increased apoptosis rates.
- Structure-Activity Relationship (SAR) : Research involving SAR revealed that modifications to the triazolo-pyrimidine structure could enhance anticancer activity while reducing toxicity . This finding is crucial for future drug development.
Q & A
Q. What cellular assays are suitable for probing its anti-inflammatory effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
